6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Overview
Description
6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its unique structure, which includes benzodioxole and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are coupled using appropriate linkers and catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and oxadiazole moieties may bind to specific sites on these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-(2H-1,3-benzodioxol-5-yl)-2,3-dihydropyridazin-3-one: Lacks the oxadiazole moiety, which may affect its reactivity and biological activity.
2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one: Similar structure but with different substitution patterns, leading to variations in properties.
Uniqueness
The presence of both benzodioxole and oxadiazole moieties in 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one makes it unique. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O6/c26-20-6-3-14(12-1-4-15-17(7-12)29-10-27-15)23-25(20)9-19-22-21(24-31-19)13-2-5-16-18(8-13)30-11-28-16/h1-8H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCHGWCLKFUQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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